molecular formula C20H16Cl2N2O2S B4264800 5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide

5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide

Cat. No. B4264800
M. Wt: 419.3 g/mol
InChI Key: UZWATOHDMOUPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis, making it an important target for the development of new therapies for various diseases.

Mechanism of Action

5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide acts as a gamma-secretase inhibitor, preventing the cleavage of Notch receptors by this enzyme. This inhibition leads to the accumulation of full-length Notch receptors on the cell surface, which are unable to be activated by ligands. This results in the inhibition of downstream signaling pathways, leading to the biological effects mentioned above.
Biochemical and Physiological Effects:
5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the cleavage of Notch receptors, leading to the accumulation of full-length receptors on the cell surface. Physiologically, it promotes neuronal differentiation, inhibits cancer cell growth, and reduces the production of beta-amyloid peptides in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to investigate the role of this pathway in various biological processes without affecting other signaling pathways. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in some cell types at high concentrations. Additionally, its effectiveness may vary depending on the cell type and experimental conditions.

Future Directions

There are numerous future directions for the use of 5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide in scientific research. One potential area is in the development of new therapies for Alzheimer's disease, as it has been shown to reduce beta-amyloid production in animal models. Additionally, it may have potential in the treatment of various cancers, as it has been shown to inhibit cancer cell growth. Finally, further investigation into its potential toxicity and effectiveness in different cell types may lead to the development of new and improved gamma-secretase inhibitors for therapeutic use.

Scientific Research Applications

5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide has been used in numerous studies to investigate the role of the Notch signaling pathway in various biological processes, including stem cell differentiation, cancer, and Alzheimer's disease. It has been shown to inhibit the cleavage of Notch receptors, preventing the release of their intracellular domains and subsequent activation of downstream signaling pathways. This inhibition has been found to promote neuronal differentiation, inhibit cancer cell growth, and reduce the production of beta-amyloid peptides in Alzheimer's disease models.

properties

IUPAC Name

5-benzyl-2-[[2-(2,6-dichlorophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2S/c21-16-7-4-8-17(22)14(16)11-18(25)24-20-15(19(23)26)10-13(27-20)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWATOHDMOUPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=C(C=CC=C3Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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